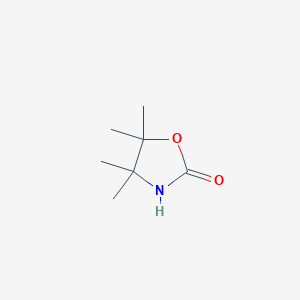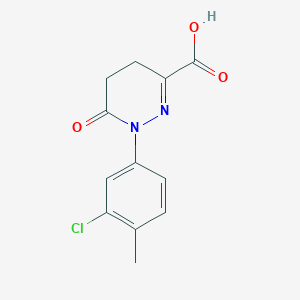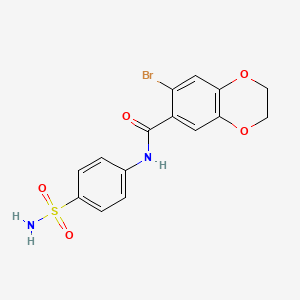
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C7H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one” is represented by the SMILES stringCC(OC1(C)C)(C)C(N1)=O . The InChI representation is 1S/C7H13NO2/c1-6(2)5(9)8-7(3,4)10-6/h1-4H3,(H,8,9) .
Applications De Recherche Scientifique
1. Synthesis and Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including 4,4,5,5-tetramethyl variants, is significant in synthetic organic chemistry. It is used in various synthetic approaches to construct five-member rings, offering mechanistic and stereochemical benefits. Oxazolidinones are not only prevalent in natural product chemistry but are also extensively applied as protective groups for 1,2-aminoalcohol systems. The advent of oxazolidin-2-one-based antibacterial drugs like Linezolid has further heightened scientific interest in this domain (Zappia et al., 2007).
2. Biological and Pharmaceutical Applications
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one derivatives have shown promise in various biological applications. For instance, compounds like 5-hydroxymethyl-oxazolidin-2-one exhibit potent antibacterial properties against selected Gram-positive and Gram-negative bacteria. They may act as dual inhibitors of topoisomerases IV and protein synthesis, suggesting their potential in developing novel antimicrobial agents (Phillips & Sharaf, 2009). Furthermore, some oxazolidinone derivatives, particularly 5-(carbamoylmethylene)-oxazolidin-2-ones, have demonstrated antiproliferative activity against certain cancer cell lines, such as MCF-7 and HeLa cells, and have been observed to induce apoptosis via increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
3. Chemical Properties and Synthesis
The synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one and its variants has been extensively studied. For example, the electrochemical fluorination of 3-methyl-1,3-oxazolidin-2-one leads to the production of 4,4,5,5-tetrafluoro-3-trifluoromethyl-1, 3-oxazolidin-2-one. Spectral data and physical properties such as viscosity, melting point, boiling point, and density have been recorded for these compounds, providing a comprehensive understanding of their chemical nature (Jüschke et al., 1998).
4. Environmental Applications
In environmental chemistry, oxazolidin-2-ones are explored for the chemical fixation of carbon dioxide. For instance, 4-methylene-1,3-oxazolidin-2-ones can be synthesized from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts. This demonstrates an eco-friendly and efficient approach to utilizing CO2 (Xu et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBHIBEAZTUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2424875.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2424887.png)


![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)